molecular formula C15H18N4O4S2 B2876159 4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 899979-33-0

4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2876159
CAS No.: 899979-33-0
M. Wt: 382.45
InChI Key: FEJULZIADQGXCX-UHFFFAOYSA-N
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Description

4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-morpholin-4-ylsulfonylphenyl hydrazine with ethyl isothiocyanate under reflux conditions. The reaction mixture is then treated with a suitable base, such as triethylamine, to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide has been investigated for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access. This inhibition can lead to the disruption of essential biological processes, ultimately resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide
  • 4-(2-fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide
  • N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives

Uniqueness

4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features, such as the presence of the morpholinylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-ethyl-N-(4-morpholin-4-ylsulfonylphenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c1-2-13-14(24-18-17-13)15(20)16-11-3-5-12(6-4-11)25(21,22)19-7-9-23-10-8-19/h3-6H,2,7-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJULZIADQGXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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